3-(4-Methylanilino)indol-2-one
Overview
Description
“3-(4-Methylanilino)indol-2-one” is a chemical compound with the molecular formula C15H12N2O . It is also known as “3-(p-Tolylamino)-2H-indol-2-one” and has a molecular weight of 236.27 .
Synthesis Analysis
The synthesis of 1,2,3-trisubstituted indoles, which includes “3-(4-Methylanilino)indol-2-one”, can be achieved through a one-pot, three-component Fischer indolisation–indole N-alkylation sequence . This process is rapid, operationally straightforward, generally high yielding, and uses readily available building blocks such as aryl hydrazines, ketones, and alkyl halides .Molecular Structure Analysis
The molecular structure of “3-(4-Methylanilino)indol-2-one” can be represented by the SMILES notation:Cc1ccc(NC2=c3ccccc3=NC2=O)cc1
. Chemical Reactions Analysis
The chemical reactions involving “3-(4-Methylanilino)indol-2-one” can be understood in the context of the Fischer indolisation and indole N-alkylation processes . These processes are robust, clean, high-yielding, and generate minimal quantities of by-products or leftovers .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Methylanilino)indol-2-one” include a density of 1.2±0.1 g/cm3, a boiling point of 435.5±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .Scientific Research Applications
Antibacterial Activities
3-Aminoalkylated indoles, synthesized through a one-pot synthesis involving N-methylanilines and indoles, have been evaluated for antibacterial activities against both Gram-negative and Gram-positive bacteria. Certain compounds in this category demonstrated notable antibacterial activity, highlighting the potential of these compounds in antibacterial applications (Rao et al., 2011).
Antitubercular, Antibacterial, and Antifungal Properties
1,3-Dihydro-2H-indol-2-ones derivatives, similar in structure to 3-(4-Methylanilino)indol-2-one, have shown a wide range of biodynamic activities including antitubercular, antibacterial, and antifungal properties. This underscores the potential of these compounds in developing treatments against various infections (Akhaja & Raval, 2011).
HIV-1 Reverse Transcriptase Inhibition
Derivatives of 3-(4-Methylanilino)indol-2-one have been investigated for their inhibitory activity against HIV-1 (Human Immunodeficiency Virus type 1) Reverse Transcriptase, an essential enzyme in the viral replication process. This indicates a potential use of these compounds in HIV treatment regimens (Meleddu et al., 2016).
Synthesis of Indole Derivatives
Indole derivatives, such as 3-(2-Oxoalkyl)indoles, have been synthesized through acylation of 3-Methylindole, showcasing the chemical versatility and potential utility of these compounds in various synthetic applications (Pal et al., 2004).
Antimicrobial and Fungicidal Properties
Novel ecofriendly fungicides and bactericides have been developed using derivatives of indole-2,3-dione, similar in structure to 3-(4-Methylanilino)indol-2-one. These compounds have shown significant antimicrobial activity and can be less toxic than standard fungicides, indicating their potential as safer alternatives in managing microbial and fungal infections (Singh & Nagpal, 2005).
Mechanism of Action
Target of Action
The primary targets of 3-(4-Methylanilino)indol-2-one are Bcl-2-like protein 11 and the Apelin receptor . These targets play crucial roles in various biological processes. Bcl-2-like protein 11 is involved in the regulation of cell death, while the Apelin receptor is implicated in numerous physiological processes, including cardiovascular function and fluid homeostasis.
Mode of Action
It is known that indole derivatives, such as this compound, bind with high affinity to multiple receptors . This suggests that 3-(4-Methylanilino)indol-2-one likely interacts with its targets, leading to changes in their function or activity.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways . For instance, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
The bioavailability of indole derivatives can be influenced by factors such as their chemical structure and the presence of functional groups .
Result of Action
The molecular and cellular effects of 3-(4-Methylanilino)indol-2-one’s action are largely unknown. Given the broad spectrum of biological activities exhibited by indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 3-(4-Methylanilino)indol-2-one can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and the specific biological environment can all impact the compound’s action .
properties
IUPAC Name |
3-(4-methylphenyl)imino-1H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)16-14-12-4-2-3-5-13(12)17-15(14)18/h2-9H,1H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETUOQQJYCOFTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80316010 | |
Record name | 3-(4-methylphenyl)imino-1H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80316010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49672313 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Methylanilino)indol-2-one | |
CAS RN |
42407-86-3 | |
Record name | NSC298520 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298520 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-methylphenyl)imino-1H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80316010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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